![molecular formula C24H46O6 B14715877 Dioctyl 3,3'-[ethane-1,2-diylbis(oxy)]dipropanoate CAS No. 23350-04-1](/img/structure/B14715877.png)
Dioctyl 3,3'-[ethane-1,2-diylbis(oxy)]dipropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dioctyl 3,3’-[ethane-1,2-diylbis(oxy)]dipropanoate is an organic compound with the molecular formula C24H46O6. It is a diester derived from 3,3’-[ethane-1,2-diylbis(oxy)]dipropanoic acid and octanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dioctyl 3,3’-[ethane-1,2-diylbis(oxy)]dipropanoate typically involves the esterification of 3,3’-[ethane-1,2-diylbis(oxy)]dipropanoic acid with octanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of Dioctyl 3,3’-[ethane-1,2-diylbis(oxy)]dipropanoate is carried out in large-scale reactors. The process involves the continuous feeding of 3,3’-[ethane-1,2-diylbis(oxy)]dipropanoic acid and octanol into the reactor, along with the catalyst. The reaction mixture is maintained at an elevated temperature to achieve high conversion rates. After the reaction is complete, the product is purified through distillation or other separation techniques to obtain the desired ester.
化学反応の分析
Types of Reactions
Dioctyl 3,3’-[ethane-1,2-diylbis(oxy)]dipropanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 3,3’-[ethane-1,2-diylbis(oxy)]dipropanoic acid and octanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of a different ester and octanol.
Oxidation: Under specific conditions, the compound can undergo oxidation reactions, leading to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Hydrolysis: 3,3’-[ethane-1,2-diylbis(oxy)]dipropanoic acid and octanol.
Transesterification: New esters and octanol.
Oxidation: Carboxylic acids and other oxidized derivatives.
科学的研究の応用
Dioctyl 3,3’-[ethane-1,2-diylbis(oxy)]dipropanoate has a wide range of applications in scientific research:
Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of plastics.
Biology: Employed in the formulation of various biological assays and experiments due to its chemical stability.
Medicine: Investigated for its potential use in drug delivery systems, where it can act as a carrier for active pharmaceutical ingredients.
Industry: Utilized in the production of lubricants, coatings, and adhesives due to its excellent chemical properties.
作用機序
The mechanism of action of Dioctyl 3,3’-[ethane-1,2-diylbis(oxy)]dipropanoate is primarily based on its ability to interact with other molecules through ester bonds. In drug delivery systems, it can encapsulate active pharmaceutical ingredients, protecting them from degradation and facilitating their controlled release. The compound’s molecular structure allows it to form stable complexes with various substrates, enhancing its effectiveness in different applications.
類似化合物との比較
Similar Compounds
Dioctyl phthalate: Another commonly used plasticizer with similar applications in polymer chemistry.
Dioctyl adipate: Used in the production of flexible plastics and has similar chemical properties.
Dioctyl sebacate: Employed in the formulation of lubricants and coatings.
Uniqueness
Dioctyl 3,3’-[ethane-1,2-diylbis(oxy)]dipropanoate stands out due to its unique molecular structure, which provides enhanced chemical stability and versatility in various applications. Unlike some other plasticizers, it offers better compatibility with a wide range of polymers and substrates, making it a preferred choice in many industrial and scientific applications.
特性
CAS番号 |
23350-04-1 |
|---|---|
分子式 |
C24H46O6 |
分子量 |
430.6 g/mol |
IUPAC名 |
octyl 3-[2-(3-octoxy-3-oxopropoxy)ethoxy]propanoate |
InChI |
InChI=1S/C24H46O6/c1-3-5-7-9-11-13-17-29-23(25)15-19-27-21-22-28-20-16-24(26)30-18-14-12-10-8-6-4-2/h3-22H2,1-2H3 |
InChIキー |
PAFJQESAEGERNY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCOC(=O)CCOCCOCCC(=O)OCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


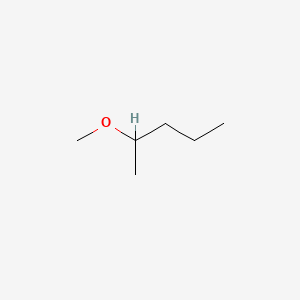

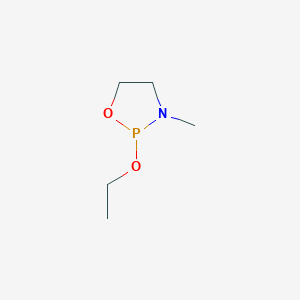
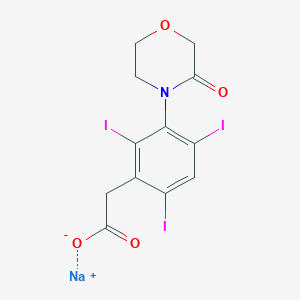
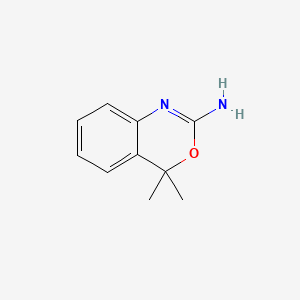
![[1-(Ethylsulfanyl)ethenyl]benzene](/img/structure/B14715819.png)
![2-{[(2R)-2-Amino-2-carboxyethyl]sulfanyl}-3-methylbutanoic acid](/img/structure/B14715829.png)

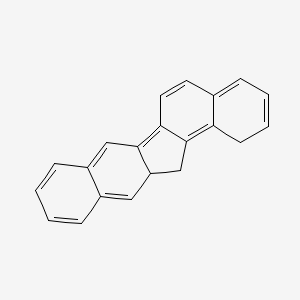
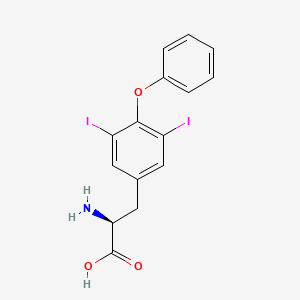

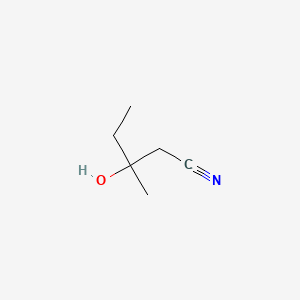
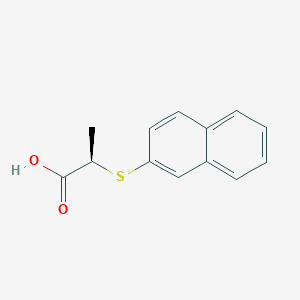
![5-(Methylsulfanyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14715863.png)
